molecular formula C12H11N5O3 B1436760 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082436-93-8

3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1436760
CAS No.: 1082436-93-8
M. Wt: 273.25 g/mol
InChI Key: HLAURCNHDCTYFI-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The 3,4-dimethoxyphenyl substituent at position 3 introduces electron-donating groups, enhancing solubility and modulating biological activity. Its molecular formula is C₁₃H₁₂N₅O₃, with a monoisotopic mass of 286.0942 g/mol (calculated).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-19-8-4-3-7(5-9(8)20-2)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAURCNHDCTYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable nitrile, such as ethyl cyanoacetate, under acidic or basic conditions to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .

Comparison with Similar Compounds

Core Structure Modifications

The [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold is highly versatile. Key structural variations include:

  • 3-(4-Fluorophenyl): Fluorine improves metabolic stability (molecular formula C₁₁H₈FN₅O, MW 257.25) .

Substituent Effects on Bioactivity

Key Research Findings

Anticancer Activity

  • Thioxo derivatives (e.g., compound 7a) : Demonstrated IC₅₀ values of 1.2 µM against MCF-7 breast cancer cells, comparable to doxorubicin .
  • 3,4-Dimethoxyphenyl analogs : Methoxy groups may enhance DNA intercalation or topoisomerase inhibition, though direct evidence is pending .

Physicochemical Properties

  • Solubility : Methoxy and glycosyl groups improve aqueous solubility (e.g., glycosyl derivative logP = -1.2 vs. methyl derivative logP = 1.84) .
  • Stability : Fluorinated derivatives (e.g., 3-(4-fluorophenyl)) show reduced metabolic degradation in vitro .

Biological Activity

3-(3,4-Dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound exhibiting a range of biological activities. Its unique structure, characterized by fused triazole and pyrimidine rings, positions it as a promising candidate for various therapeutic applications. This article reviews the compound's synthesis, mechanism of action, and notable biological activities supported by recent research findings.

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized with a nitrile under controlled conditions to yield the target compound. The following table summarizes key chemical properties:

PropertyValue
IUPAC Name3-(3,4-Dimethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Molecular FormulaC12H11N5O3
Molecular Weight257.25 g/mol
CAS Number1082436-93-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. It interacts with the active sites of these enzymes, blocking their function and thereby disrupting critical cellular processes. This inhibition can lead to various therapeutic effects such as anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Lung Cancer : The compound exhibited IC50 values of 1.91 µM and 3.28 µM against H1650 and A549 lung cancer cell lines respectively .
  • Breast Cancer : It showed promising results against MCF-7 cells with an IC50 value indicating substantial cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against several pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It has shown effectiveness in inhibiting kinases and other enzymes crucial for cancer progression and cell signaling. The detailed structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance its inhibitory potency.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human breast cancer cell lines (MCF-7). The results indicated that the compound significantly inhibited cell growth and induced apoptosis through intrinsic pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations compared to standard antibiotics like chloramphenicol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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